
12-(4-Azido-2-nitroanilino)dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-Azido-2-nitroanilino)dodecanoic acid: is a synthetic organic compound characterized by the presence of an azido group and a nitro group attached to an aniline moiety, which is further connected to a dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Azido-2-nitroanilino)dodecanoic acid typically involves a multi-step process. The starting material is often a dodecanoic acid derivative, which undergoes a series of reactions to introduce the azido and nitro groups. Common steps include nitration of aniline derivatives, followed by azidation. The reaction conditions usually involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 12-(4-Azido-2-nitroanilino)dodecanoic acid can undergo reduction to form amino derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido and nitro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Amine derivatives: from the reduction of the azido group.
Substituted products: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 12-(4-Azido-2-nitroanilino)dodecanoic acid is used as a precursor in the synthesis of various complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions due to its reactive azido and nitro groups.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 12-(4-Azido-2-nitroanilino)dodecanoic acid involves its reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The nitro group can be reduced to an amino group, which can then interact with various biological targets. These interactions can modulate enzyme activity and protein function, making the compound useful in biochemical studies.
Comparison with Similar Compounds
12-(4-Amino-2-nitroanilino)dodecanoic acid: Similar structure but with an amino group instead of an azido group.
12-(4-Azido-2-chloroanilino)dodecanoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 12-(4-Azido-2-nitroanilino)dodecanoic acid is unique due to the presence of both azido and nitro groups, which provide distinct reactivity and versatility in chemical synthesis and biological applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
58775-40-9 |
|---|---|
Molecular Formula |
C18H27N5O4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
12-(4-azido-2-nitroanilino)dodecanoic acid |
InChI |
InChI=1S/C18H27N5O4/c19-22-21-15-11-12-16(17(14-15)23(26)27)20-13-9-7-5-3-1-2-4-6-8-10-18(24)25/h11-12,14,20H,1-10,13H2,(H,24,25) |
InChI Key |
IFDKTWGTMRSJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)
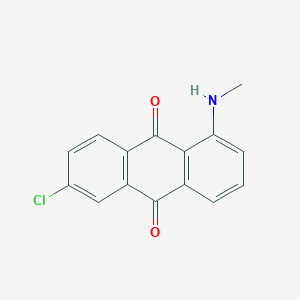
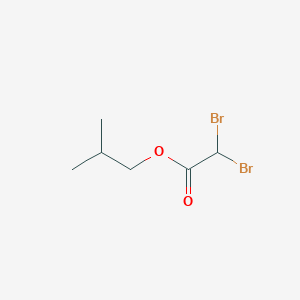
![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)
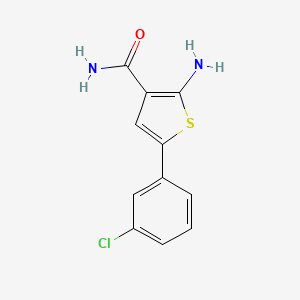
![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
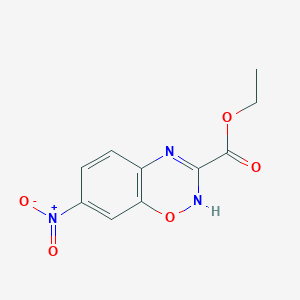
![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)

![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)
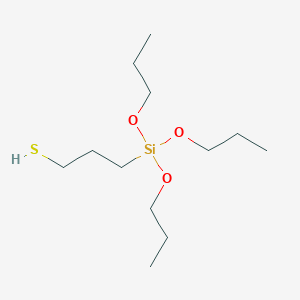

![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)

